molecular formula C11H9N3O4 B330647 5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide

5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide

Cat. No.: B330647
M. Wt: 247.21 g/mol
InChI Key: DGQPUDXFIFWALJ-UHFFFAOYSA-N
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Description

5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol. This compound is characterized by the presence of a nitro group attached to a pyridine ring and a furan ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide involves several steps One common synthetic route includes the nitration of 2-pyridinecarboxylic acid to introduce the nitro group, followed by the formation of the furan ring through cyclization reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents on the pyridine or furan rings.

    This compound: Differing in the position of the nitro group or the presence of additional functional groups. These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

5-methyl-N-(5-nitropyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H9N3O4/c1-7-2-4-9(18-7)11(15)13-10-5-3-8(6-12-10)14(16)17/h2-6H,1H3,(H,12,13,15)

InChI Key

DGQPUDXFIFWALJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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